2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
Overview
Description
2-(4-Formyl-1H-pyrazol-1-yl)ethyl acetate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a formyl group at the 4-position of the pyrazole ring and an ethyl acetate moiety attached to the nitrogen atom at position 1.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-formyl-1H-pyrazole and ethyl chloroacetate.
Reaction Steps:
Nucleophilic Substitution: The nitrogen atom of 4-formyl-1H-pyrazole attacks ethyl chloroacetate, leading to the formation of this compound.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors with controlled temperature and pressure conditions to ensure consistent product quality.
Catalysts: Catalysts such as phase transfer catalysts may be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming a pyrazolone derivative.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions at the 3- and 5-positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include aqueous medium and heating.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.
Substitution: Electrophiles like bromine or nitric acid; conditions include acidic medium and controlled temperature.
Major Products Formed:
Oxidation: 4-Formyl-1H-pyrazole-1-carboxylic acid.
Reduction: 4-Hydroxymethyl-1H-pyrazole-1-ethyl acetate.
Substitution: Brominated or nitrated derivatives of the pyrazole ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These targets often play crucial roles in various biochemical processes, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .
Mode of Action
For instance, some pyrazole derivatives have been found to disrupt the bacterial cell membrane . The compound may bind to its target, leading to conformational changes that affect the target’s function .
Biochemical Pathways
These pathways may involve processes related to inflammation, tumor growth, diabetes, and various microbial infections .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may exert a range of effects, potentially including antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .
Biochemical Analysis
Biochemical Properties
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cholinesterase enzymes, where it acts as an inhibitor. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurological disorders . Additionally, this compound has been shown to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by inhibiting cholinesterase, leading to improved cognitive functions. In immune cells, it modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, this compound can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase, by binding to their active sites . These interactions lead to changes in gene expression, particularly those genes involved in inflammation and neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cholinesterase activity and persistent anti-inflammatory effects . The compound’s efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cholinesterase and reduces inflammation without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain . This localization can enhance its therapeutic effects but may also contribute to its toxicity at higher doses .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in neurotransmission and inflammation. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . These modifications can also affect the compound’s stability and efficacy .
Scientific Research Applications
2-(4-Formyl-1H-pyrazol-1-yl)ethyl acetate has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetamide
4,4'- (4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives
This comprehensive overview highlights the significance of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
2-(4-formylpyrazol-1-yl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-7(12)13-3-2-10-5-8(6-11)4-9-10/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNWFGFRZMKZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222760 | |
Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315367-26-0 | |
Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315367-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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